molecular formula C22H22Cl2N2O3 B3402396 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1058230-50-4

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3402396
CAS No.: 1058230-50-4
M. Wt: 433.3 g/mol
InChI Key: MOKJGDKNCVTFIV-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentanecarbonyl group attached to an indolin-6-yl moiety, which is further linked to a 2,4-dichlorophenoxy acetamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolin-6-yl Intermediate: The synthesis begins with the preparation of the indolin-6-yl intermediate through a cyclization reaction involving an appropriate precursor, such as 2-nitrobenzaldehyde and aniline, under acidic or basic conditions.

    Introduction of the Cyclopentanecarbonyl Group: The indolin-6-yl intermediate is then reacted with cyclopentanecarbonyl chloride in the presence of a base, such as triethylamine, to form the N-(1-(cyclopentanecarbonyl)indolin-6-yl) intermediate.

    Attachment of the 2,4-Dichlorophenoxy Acetamide Group: Finally, the N-(1-(cyclopentanecarbonyl)indolin-6-yl) intermediate is reacted with 2,4-dichlorophenoxy acetic acid or its derivative, such as the acid chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced compounds with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide: shares structural similarities with other compounds containing indolin-6-yl, cyclopentanecarbonyl, or 2,4-dichlorophenoxy groups.

    This compound: can be compared with compounds like this compound analogs, which have variations in the substituents or functional groups.

Uniqueness

  • The unique combination of the cyclopentanecarbonyl, indolin-6-yl, and 2,4-dichlorophenoxy groups in this compound contributes to its distinct chemical properties and potential applications.
  • The specific arrangement of these functional groups can result in unique reactivity, biological activity, and potential therapeutic benefits compared to similar compounds.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O3/c23-16-6-8-20(18(24)11-16)29-13-21(27)25-17-7-5-14-9-10-26(19(14)12-17)22(28)15-3-1-2-4-15/h5-8,11-12,15H,1-4,9-10,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKJGDKNCVTFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

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